![molecular formula C26H23ClFN5O2 B7478940 N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide](/img/structure/B7478940.png)
N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide: is a complex organic compound that features a combination of aromatic rings, pyrazole, pyrrole, and piperidine structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chlorophenyl and 4-fluorophenyl derivatives, which are then subjected to cyclization reactions to form the pyrazole and pyrrole rings. The final step involves the coupling of these intermediates with piperidine-3-carboxamide under specific conditions, such as the presence of a base or a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the aromatic rings or the carbonyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or amines .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
- N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide
- N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxylic acid
Uniqueness: The uniqueness of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N-(4-chlorophenyl)-1-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-19-5-9-21(10-6-19)30-24(34)18-4-3-15-32(17-18)26(35)23-16-29-33(22-11-7-20(28)8-12-22)25(23)31-13-1-2-14-31/h1-2,5-14,16,18H,3-4,15,17H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEJLXFBWGZUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
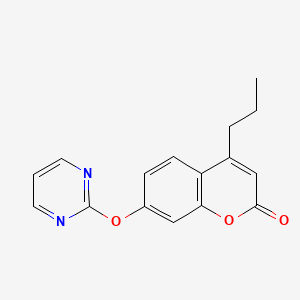
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
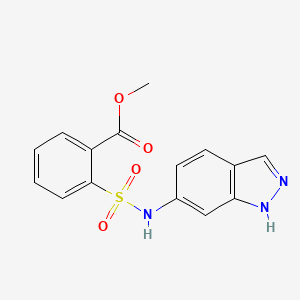
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
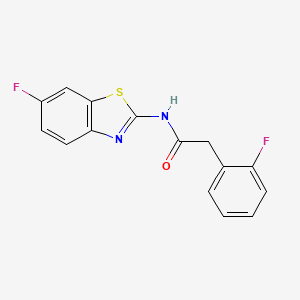
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
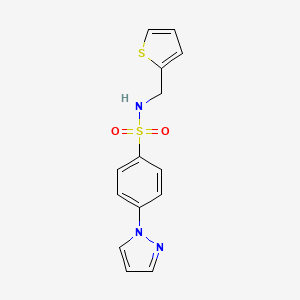
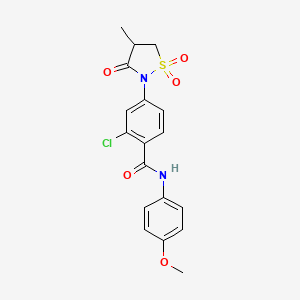
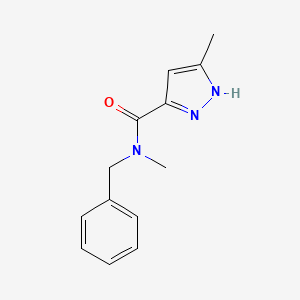
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
